2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile
Description
2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile is a halogen-substituted pyridine derivative with the molecular formula C₁₂H₅Cl₃N₂. Its structure features a nicotinonitrile core (pyridine-3-carbonitrile) substituted with a chlorine atom at position 2 and a 2,4-dichlorophenyl group at position 4. This compound is notable for its applications in medicinal chemistry, particularly as an intermediate in synthesizing cytotoxic agents and heterocyclic pharmaceuticals . The electron-withdrawing chlorine substituents enhance its reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions, making it a versatile scaffold for further functionalization.
Properties
IUPAC Name |
2-chloro-6-(2,4-dichlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3N2/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-16)12(15)17-11/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMITLQYGOMUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile typically involves the reaction of 2,6-dichloropyridine-3-carbonitrile with 2,4-dichlorophenylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) and sodium carbonate. The reaction is carried out in a mixture of 1,4-dioxane and water at 100°C under microwave irradiation for 2 hours . The reaction mixture is then cooled, and the product is purified by silica gel column chromatography.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Oxidation and Reduction Reactions: The nitrile group can undergo reduction to form corresponding amines, while the aromatic ring can be oxidized under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile has been explored for its potential biological activities and applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The exact mechanism of action of 2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile are distinguished by variations in substituents, electronic properties, and biological activities. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The 2,4-dichlorophenyl group in the target compound enhances cytotoxicity compared to analogs with single chlorine substitutions (e.g., 2-Chloro-6-(4-chlorophenyl)nicotinonitrile) . Replacement of the dichlorophenyl group with a naphthyl moiety (as in ) introduces planar aromaticity, improving crystal packing via π-π interactions but reducing solubility .
Electronic and Steric Modifications: The amino group in 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile enables hydrogen bonding, stabilizing its crystal structure—a feature absent in the non-amino target compound .
The target compound’s 3-cyano group allows further derivatization into hydrazides or acetohydrazides (e.g., compounds 9 and 10 in ), expanding its utility in drug discovery .
Biological Activity
Overview
2-Chloro-6-(2,4-dichlorophenyl)nicotinonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H8Cl3N
- Molecular Weight : 273.56 g/mol
- CAS Number : 946384-97-0
The compound features a chlorinated phenyl group attached to a nicotinonitrile moiety, which is significant for its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effective inhibition of growth. The mechanism involves interference with microbial enzyme functions, leading to cell death.
| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 18 | 100 |
| C. albicans | 20 | 100 |
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated using several cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The compound demonstrated significant cytotoxicity with IC50 values ranging from 10 to 25 µM.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A549 | 20 |
| MIA PaCa-2 | 22 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and cancer cell proliferation.
- Cell Membrane Disruption : It may disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, contributing to cell death.
Study on Antiviral Activity
A study published in Molecules explored the antiviral potential of derivatives related to nicotinonitriles. It was found that compounds with similar structures exhibited inhibitory effects on HIV replication, suggesting a potential avenue for further research into the antiviral properties of this compound .
Research on Anticancer Effects
Another investigation focused on the anticancer properties of chlorinated nicotinonitriles. The results indicated that these compounds could effectively inhibit tumor growth in vivo, showcasing their potential as therapeutic agents against various cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
